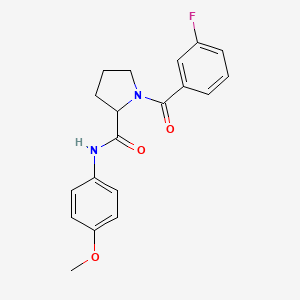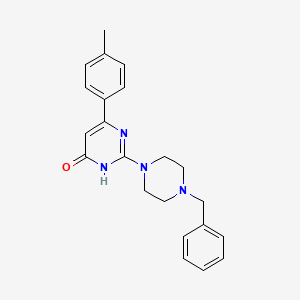
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, also known as FMP, is a proline-based compound that has gained attention in recent years due to its potential use as a therapeutic agent. FMP is a small molecule that has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a protein that is involved in the folding and stabilization of other proteins. By inhibiting these enzymes and proteins, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can alter cellular pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide can induce cell cycle arrest and apoptosis in cancer cells. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to improve cognitive function and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. One area of research is the development of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide derivatives that have improved potency and selectivity. Another area of research is the identification of specific cellular pathways that are affected by 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide, which can provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide in animal models and humans. Overall, 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has shown promise as a therapeutic agent and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-methoxyphenyl)proline to form 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide. The synthesis of 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has been extensively studied for its potential use as a therapeutic agent. Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has anticancer properties and can inhibit the growth of various cancer cell lines. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. 1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)prolinamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-9-7-15(8-10-16)21-18(23)17-6-3-11-22(17)19(24)13-4-2-5-14(20)12-13/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJNLFIADMOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzoyl)-N-(4-methoxyphenyl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)

![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![5-allyl-6-[(2-hydroxyethyl)amino]-2-methyl-4-pyrimidinol](/img/structure/B6087665.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)